Cas no 1805439-27-3 (5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride)

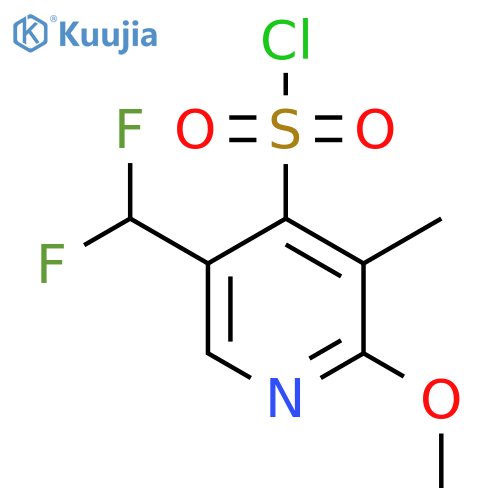

1805439-27-3 structure

商品名:5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride

CAS番号:1805439-27-3

MF:C8H8ClF2NO3S

メガワット:271.668827056885

CID:4896757

5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride

-

- インチ: 1S/C8H8ClF2NO3S/c1-4-6(16(9,13)14)5(7(10)11)3-12-8(4)15-2/h3,7H,1-2H3

- InChIKey: WWCALABAXQSOAI-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C(C(F)F)=CN=C(C=1C)OC)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 333

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 64.599

5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029018838-1g |

5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride |

1805439-27-3 | 95% | 1g |

$3,097.65 | 2022-04-01 | |

| Alichem | A029018838-500mg |

5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride |

1805439-27-3 | 95% | 500mg |

$1,685.00 | 2022-04-01 | |

| Alichem | A029018838-250mg |

5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride |

1805439-27-3 | 95% | 250mg |

$1,068.20 | 2022-04-01 |

5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1805439-27-3 (5-(Difluoromethyl)-2-methoxy-3-methylpyridine-4-sulfonyl chloride) 関連製品

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2039-76-1(3-Acetylphenanthrene)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量